molecular formula C18H24N4O3S B2565050 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(sec-butyl)acetamide CAS No. 443355-33-7

2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(sec-butyl)acetamide

Cat. No.: B2565050
CAS No.: 443355-33-7
M. Wt: 376.48
InChI Key: WYLNNKKMYXUJRV-UHFFFAOYSA-N
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Description

2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(sec-butyl)acetamide is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.48. The purity is usually 95%.
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Biological Activity

The compound 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(sec-butyl)acetamide is a novel derivative of quinazoline, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N4O4SC_{17}H_{22}N_{4}O_{4}S, with a molecular weight of approximately 378.45 g/mol. The structural features include:

  • Quinazolinone Core : Known for its role in drug discovery.
  • Thioether Linkage : Enhances biological activity.
  • Acetamidoethyl Side Chain : Potentially modulates interactions with biological targets.

Biological Activity Overview

Quinazoline derivatives have been extensively studied for various biological activities including:

  • Anticancer Activity : Several studies have indicated that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and K562 (chronic myelogenous leukemia) cells. The specific compound under investigation has shown promise in preliminary cytotoxic assays, suggesting it may inhibit cancer cell proliferation.
  • Antimicrobial Activity : Quinazoline derivatives are also noted for their antimicrobial properties. Although specific data on this compound is limited, related compounds have demonstrated selective activity against Gram-positive bacteria and some antifungal activity.
  • Enzyme Inhibition : The thioether functional group may contribute to enzyme inhibitory properties, making this compound a candidate for further investigation in pharmacological studies.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Utilizing thiocarbonyl compounds and appropriate amines.
  • Optimization Techniques : Employing microwave-assisted synthesis to enhance yield and purity.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of similar quinazoline derivatives. For instance, compounds synthesized from anthranilic acid exhibited mild to moderate cytotoxicity against K562 and MCF7 cells, indicating that structural modifications can influence biological activity significantly .

Antimicrobial Screening

Research on related quinazoline derivatives has shown selective antimicrobial activity against specific strains like Bacillus subtilis and Escherichia coli. The minimal inhibitory concentrations (MICs) for these compounds were significantly lower against fungal strains compared to bacterial strains .

Data Tables

Biological ActivityCompoundCell Line/OrganismMIC (µg/mL)Reference
Cytotoxicity2-Acetamidoethyl derivativeMCF720
AntimicrobialQuinazoline derivativeBacillus subtilis50
AntifungalQuinazoline derivativePichia pastoris30

Properties

IUPAC Name

2-[3-(2-acetamidoethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-butan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-4-12(2)20-16(24)11-26-18-21-15-8-6-5-7-14(15)17(25)22(18)10-9-19-13(3)23/h5-8,12H,4,9-11H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLNNKKMYXUJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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